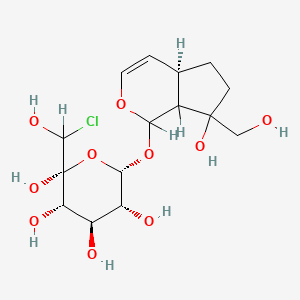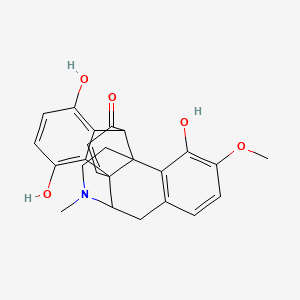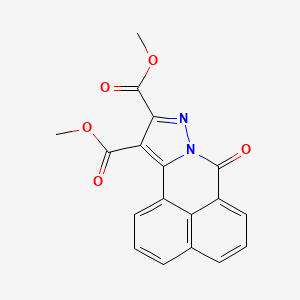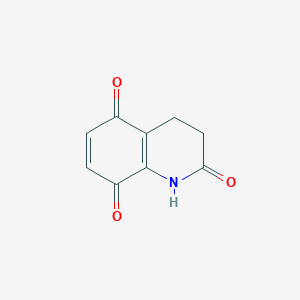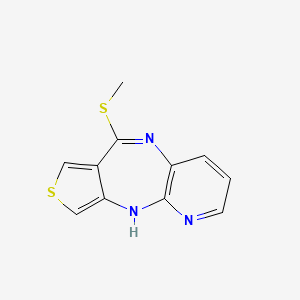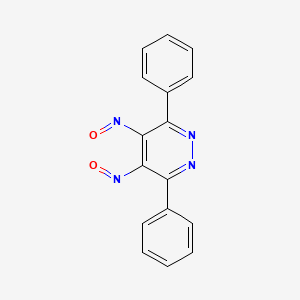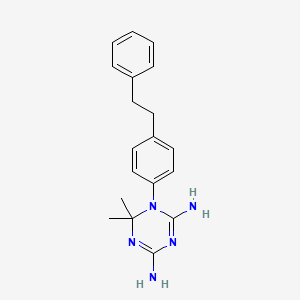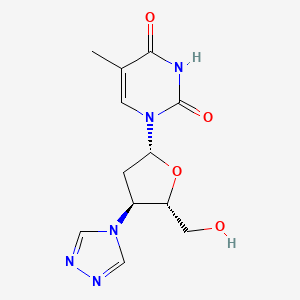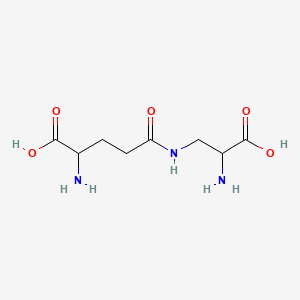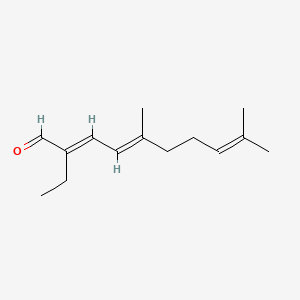
2,3-Bis(iodomethyl)-6-methoxyquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(iodomethyl)-6-methoxyquinoxaline is a quinoxaline derivative characterized by the presence of iodomethyl groups at the 2 and 3 positions and a methoxy group at the 6 position. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(iodomethyl)-6-methoxyquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method includes the reaction of 2,3-bis(hydroxymethyl)-6-methoxyquinoxaline with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(iodomethyl)-6-methoxyquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction Reactions: Reduction of the iodomethyl groups can lead to the formation of hydroxymethyl or methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of quinoxaline derivatives with various functional groups.
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of 2,3-bis(hydroxymethyl)-6-methoxyquinoxaline.
Aplicaciones Científicas De Investigación
2,3-Bis(iodomethyl)-6-methoxyquinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of antimicrobial coatings and materials
Mecanismo De Acción
The mechanism of action of 2,3-Bis(iodomethyl)-6-methoxyquinoxaline involves its interaction with cellular components. The iodomethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This compound can also induce oxidative stress by generating reactive oxygen species, contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Bis(bromomethyl)-6-methoxyquinoxaline
- 2,3-Bis(chloromethyl)-6-methoxyquinoxaline
- 2,3-Bis(fluoromethyl)-6-methoxyquinoxaline
Uniqueness
2,3-Bis(iodomethyl)-6-methoxyquinoxaline is unique due to the presence of iodomethyl groups, which confer higher reactivity compared to other halomethyl derivatives. This increased reactivity enhances its potential as an antimicrobial and anticancer agent .
Propiedades
Número CAS |
32602-08-7 |
|---|---|
Fórmula molecular |
C11H10I2N2O |
Peso molecular |
440.02 g/mol |
Nombre IUPAC |
2,3-bis(iodomethyl)-6-methoxyquinoxaline |
InChI |
InChI=1S/C11H10I2N2O/c1-16-7-2-3-8-9(4-7)15-11(6-13)10(5-12)14-8/h2-4H,5-6H2,1H3 |
Clave InChI |
LILYPRLZBGZTJF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(C(=N2)CI)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


